molecular formula C13H12N2O3S B12476280 5-[(4-Methoxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

5-[(4-Methoxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B12476280
M. Wt: 276.31 g/mol
InChI Key: LREBADQNQTZRQA-UHFFFAOYSA-N
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Description

5-[(4-Methoxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a compound that belongs to the class of barbiturates . Barbiturates are known for their sedative and hypnotic properties, and they have been used in medicine for various purposes, including anesthesia and treatment of certain neurological disorders.

Preparation Methods

The preparation of 5-[(4-Methoxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves several synthetic routes. One common method includes the use of copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction. The reaction conditions typically involve the use of a base solution, aging the reaction material, and carrying out solid-liquid separation to obtain the desired product .

Chemical Reactions Analysis

5-[(4-Methoxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[(4-Methoxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(4-Methoxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes . The compound binds to these targets and modulates their activity, leading to various physiological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

5-[(4-Methoxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can be compared with other barbiturates, such as phenobarbital and pentobarbital. These compounds share similar sedative and hypnotic properties but differ in their chemical structure and specific effects. The uniqueness of this compound lies in its specific molecular configuration, which may result in distinct pharmacological properties .

Properties

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

5-[(4-methoxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C13H12N2O3S/c1-7-5-8(3-4-10(7)18-2)6-9-11(16)14-13(19)15-12(9)17/h3-6H,1-2H3,(H2,14,15,16,17,19)

InChI Key

LREBADQNQTZRQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OC

Origin of Product

United States

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